

# Discovery and Synthesis of Novel HSD17B13 Degraders: A Technical Guide

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## Compound of Interest

Compound Name: *HSD17B13 degrader 2*

Cat. No.: *B15541879*

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## Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression from simple steatosis to more severe forms of liver damage, including fibrosis and cirrhosis. This has catalyzed the development of therapeutic agents aimed at recapitulating this protective phenotype. While small molecule inhibitors have been the primary focus, the targeted degradation of the HSD17B13 protein using technologies such as Proteolysis-Targeting Chimeras (PROTACs) offers a distinct and potentially more efficacious therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel HSD17B13 degraders, consolidating information from patent literature and established methodologies in the field of targeted protein degradation.

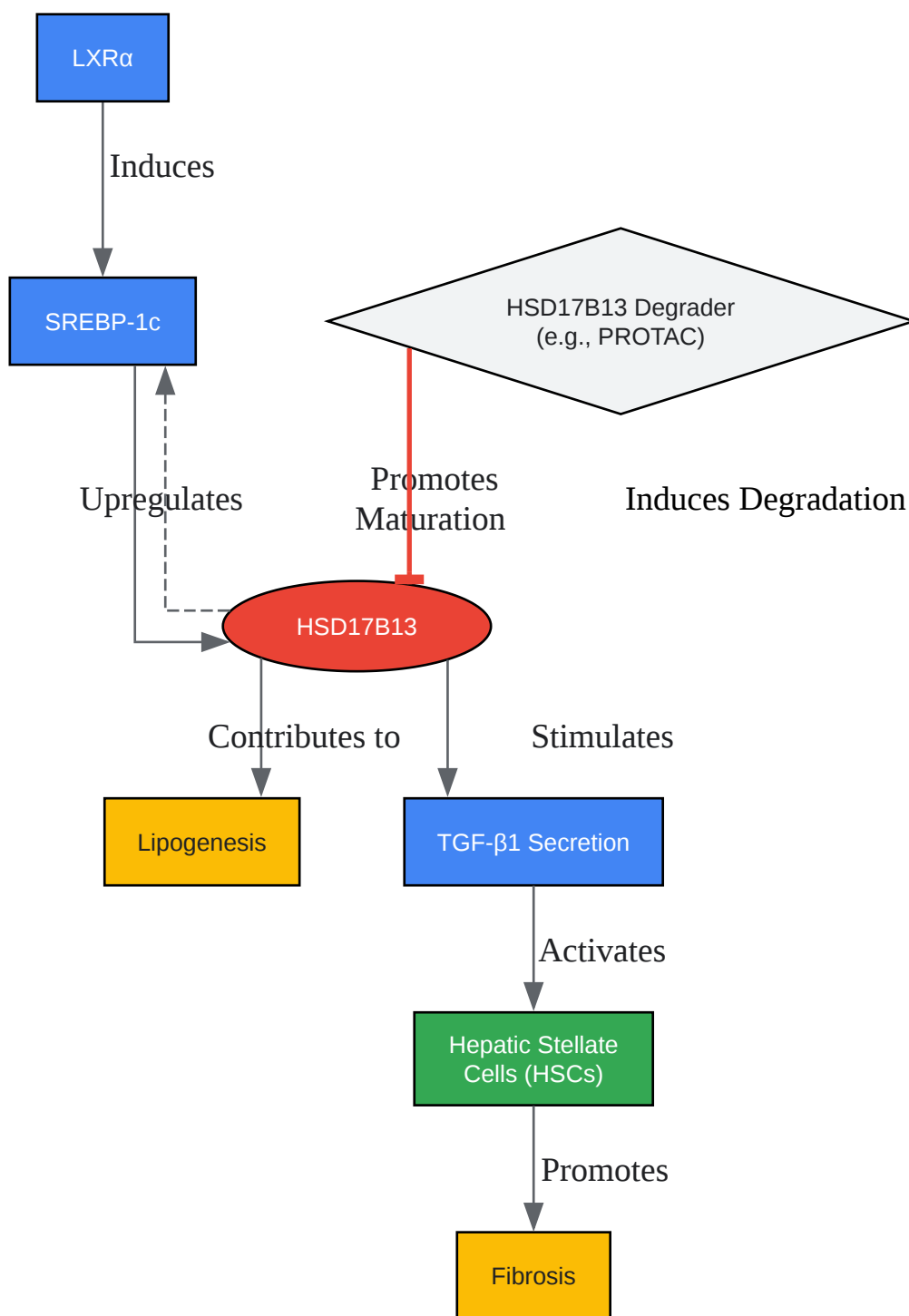
## HSD17B13 as a Therapeutic Target

HSD17B13 is implicated in several pathways central to the pathogenesis of liver disease. Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). The enzyme is involved in lipid and retinol metabolism, and its activity has been linked to pathways that promote hepatic lipogenesis, inflammation, and fibrosis.

One key mechanism involves the regulation of HSD17B13 expression by the Liver X Receptor- $\alpha$  (LXR $\alpha$ ) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), creating a positive feedback loop that enhances lipid accumulation. Furthermore, HSD17B13 activity in hepatocytes can stimulate the secretion of Transforming Growth Factor-beta 1 (TGF- $\beta$ 1), a potent pro-fibrotic cytokine that activates hepatic stellate cells (HSCs), the primary drivers of liver fibrosis. Recent studies also link HSD17B13 to pyrimidine catabolism, suggesting that its inhibition protects against liver fibrosis through metabolic reprogramming.

Targeted degradation of HSD17B13, as opposed to simple inhibition, ensures the removal of the entire protein scaffold, thereby eliminating both its enzymatic and any potential non-enzymatic scaffolding functions that could contribute to disease pathology.

## Signaling Pathways Involving HSD17B13



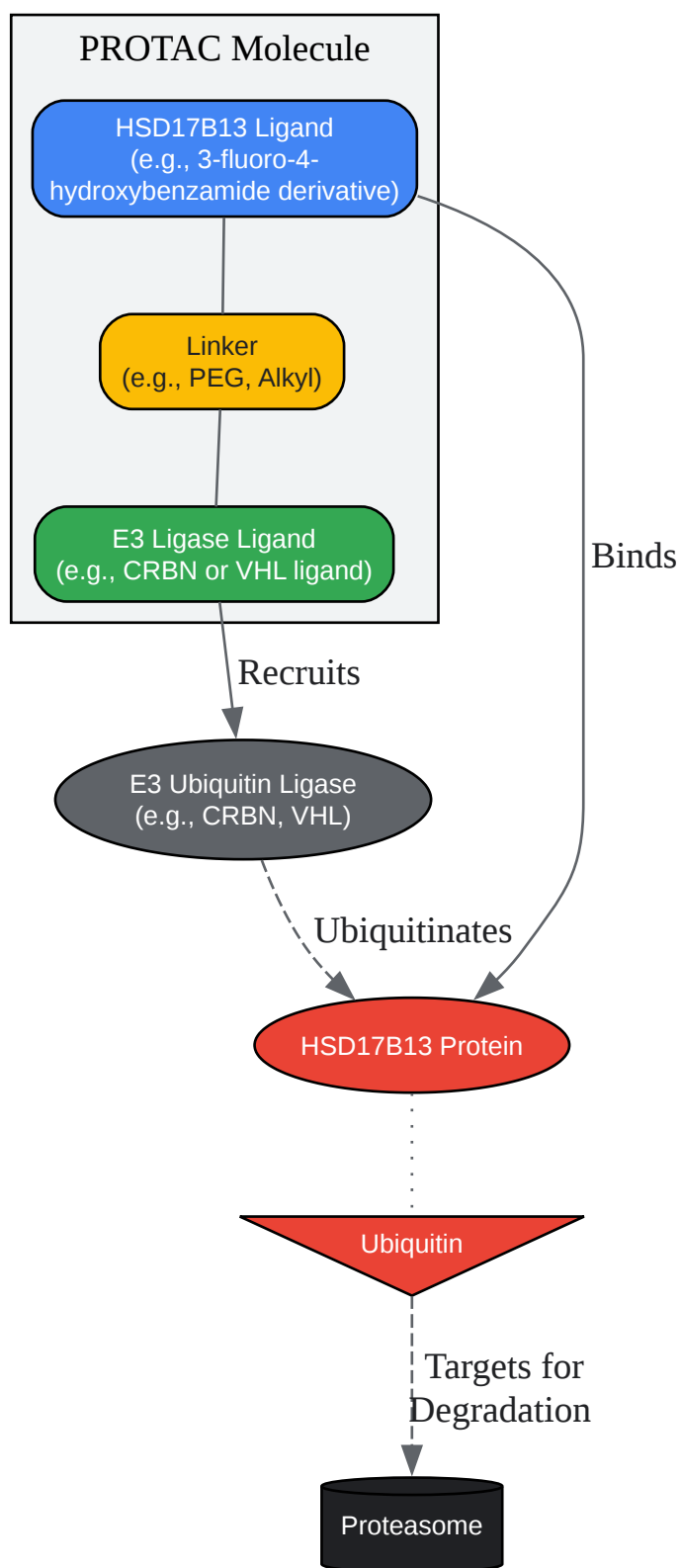
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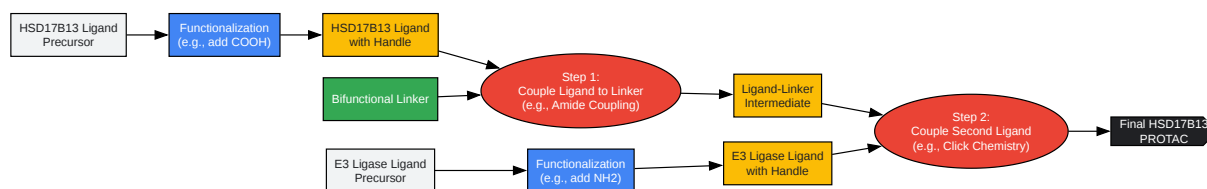
HSD17B13 signaling in lipogenesis and fibrosis.

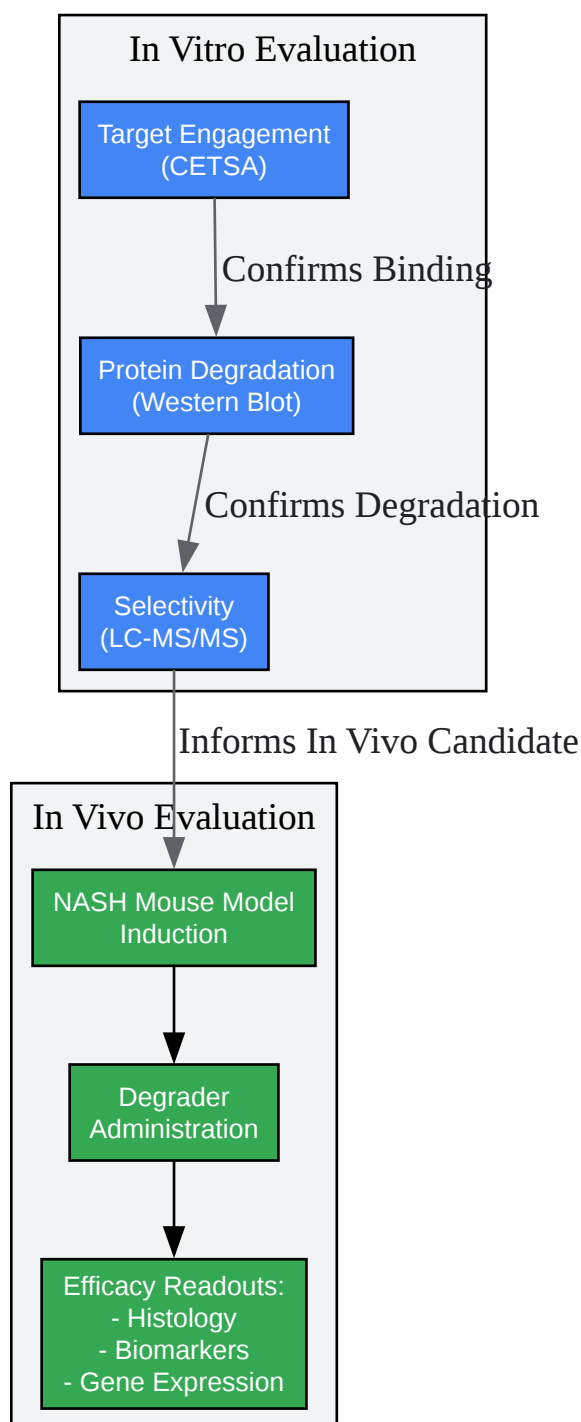
## Discovery and Design of HSD17B13 Degraders

The development of HSD17B13 degraders, particularly PROTACs, follows a modular design strategy. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to HSD17B13, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This design induces the formation of a ternary complex between HSD17B13 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HSD17B13 protein.

Recent patent literature, such as WO2024127297A1, describes the composition of HSD17B13 degraders. A representative example, "PTOTAC HSD17B13 degrader 1," is composed of an HSD17B13 ligand derived from a 3-fluoro-4-hydroxybenzamide scaffold, a linker, and an E3 ligase ligand.







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